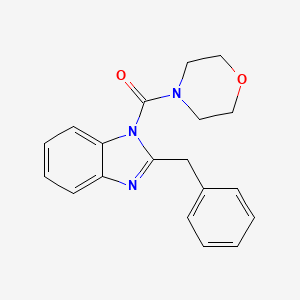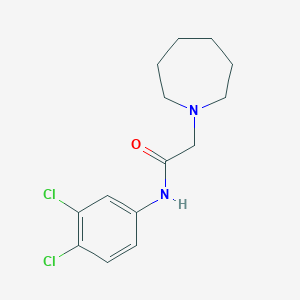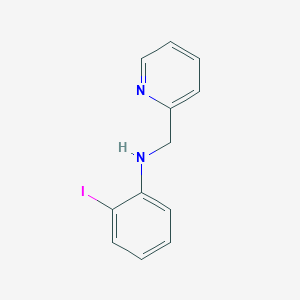
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological properties, including antimicrobial, antifungal, antiviral, and anticancer activities . The unique structure of this compound makes it a valuable compound in medicinal chemistry and various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione typically involves the cyclization of appropriate thiosemicarbazides with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating under reflux . The process can be summarized as follows:
Step 1: Preparation of thiosemicarbazide derivatives.
Step 2: Cyclization with hydrazine derivatives under reflux conditions.
Step 3: Purification and characterization of the final product using techniques like NMR, IR, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups at specific positions on the triazole ring .
Wissenschaftliche Forschungsanwendungen
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Wirkmechanismus
The mechanism of action of 3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with DNA and inhibiting key enzymes involved in cell proliferation . The compound’s antimicrobial activity is believed to result from its interaction with microbial cell membranes, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(4-fluorobenzyl)-3-methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole
- 6-(3-chlorophenyl)-3-methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole
Uniqueness
3-Methyl(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazole-6(5H)-thione stands out due to its unique combination of a triazole and thiadiazole ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various applications .
Eigenschaften
CAS-Nummer |
3173-11-3 |
|---|---|
Molekularformel |
C4H4N4S2 |
Molekulargewicht |
172.2 g/mol |
IUPAC-Name |
3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-thione |
InChI |
InChI=1S/C4H4N4S2/c1-2-5-6-3-8(2)7-4(9)10-3/h1H3,(H,7,9) |
InChI-Schlüssel |
NBEJIOMDWFNHOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C2N1NC(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12127201.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)

![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-iodophenyl)butanamide](/img/structure/B12127211.png)
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12127239.png)


![2-Amino-1-m-tolyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylic acid (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-amide](/img/structure/B12127254.png)


![2-methoxy-4-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methyl-1-benzofuran-2-carboxylate](/img/structure/B12127267.png)
